![molecular formula C19H21NO3S B414750 Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 76981-82-3](/img/structure/B414750.png)
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, also known as TAK-063, is a novel and selective antagonist of the glycine transporter-1 (GlyT1). It has been found to have potential therapeutic applications in the treatment of schizophrenia and other psychiatric disorders.
Mechanism of Action
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate works by selectively inhibiting the reuptake of glycine, an important neurotransmitter in the brain. By increasing the availability of glycine, this compound enhances the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and other cognitive processes.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects. In addition to its effects on NMDA receptors, this compound has been shown to increase the release of dopamine and acetylcholine in the brain. It also has anxiolytic and antidepressant effects, which may be related to its ability to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis.
Advantages and Limitations for Lab Experiments
One advantage of Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is its selectivity for GlyT1, which reduces the risk of off-target effects. However, this compound has a relatively short half-life and may require frequent dosing in preclinical and clinical studies. Additionally, the cost of synthesizing this compound may limit its widespread use in research.
Future Directions
Future research on Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate may focus on its potential therapeutic applications in other psychiatric disorders such as bipolar disorder and post-traumatic stress disorder (PTSD). Additionally, further studies may explore the long-term effects of this compound on cognitive function and brain plasticity. Finally, the development of more potent and selective GlyT1 inhibitors may lead to the discovery of new treatments for psychiatric disorders.
Synthesis Methods
The synthesis of Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves a multi-step process starting with the reaction of 2-chloro-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene with ethyl benzamidoacetate in the presence of a base. The resulting intermediate is then subjected to a series of reactions including hydrogenation, esterification, and amidation to yield the final product.
Scientific Research Applications
Ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of schizophrenia. It has been found to improve cognitive function and reduce negative symptoms associated with the disorder. Additionally, this compound has shown promise in the treatment of other psychiatric disorders such as depression and anxiety.
properties
IUPAC Name |
ethyl 2-benzamido-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3S/c1-3-23-19(22)16-14-10-9-12(2)11-15(14)24-18(16)20-17(21)13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEZUDMTMBOSLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.